Bienvenue dans la boutique en ligne BenchChem!

4-[3-(Benzyloxy)phenyl]butanoic acid

Regiochemistry Lipophilicity Drug-likeness

4-[3-(Benzyloxy)phenyl]butanoic acid (CAS 152380-68-2) is a meta-substituted benzyloxyphenyl butanoic acid derivative with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol. It belongs to the class of β-aryl-n-butyric acids, a scaffold historically associated with anti-inflammatory activity via modulation of arachidonic acid cascade enzymes, including leukotriene A₄ hydrolase (LTA4H) and cyclooxygenases.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
Cat. No. B8010288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Benzyloxy)phenyl]butanoic acid
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)CCCC(=O)O
InChIInChI=1S/C17H18O3/c18-17(19)11-5-9-14-8-4-10-16(12-14)20-13-15-6-2-1-3-7-15/h1-4,6-8,10,12H,5,9,11,13H2,(H,18,19)
InChIKeyYDEKKKRGMSOREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-(Benzyloxy)phenyl]butanoic acid (CAS 152380-68-2): Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


4-[3-(Benzyloxy)phenyl]butanoic acid (CAS 152380-68-2) is a meta-substituted benzyloxyphenyl butanoic acid derivative with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol [1]. It belongs to the class of β-aryl-n-butyric acids, a scaffold historically associated with anti-inflammatory activity via modulation of arachidonic acid cascade enzymes, including leukotriene A₄ hydrolase (LTA4H) and cyclooxygenases [2]. The compound is commercially available from multiple research-chemical suppliers at a standard purity of 95%, with batch-specific analytical documentation including NMR, HPLC, and GC traceable to the vendor .

Why 4-[3-(Benzyloxy)phenyl]butanoic acid Cannot Be Simply Replaced by Para-Isomers or Unsubstituted Analogues: The Functional Consequences of meta-Benzyloxy Substitution


Within the benzyloxyphenyl butanoic acid family, the position of the benzyloxy substituent on the phenyl ring (meta vs. para) and the presence of the benzyloxy group itself generate quantifiable differences in lipophilicity, enzyme inhibition profile, and radical-scavenging capacity that preclude simple interchange. The meta-substitution pattern alters the electronic distribution across the aromatic ring relative to the para isomer, affecting both the compound's interaction with hydrophobic enzyme pockets and its metabolic stability [1]. Removal of the benzyloxy group entirely, as in 4-phenylbutanoic acid, eliminates a key pharmacophoric element involved in LTA4H inhibition and DPPH radical scavenging [2]. The evidence below substantiates that these structural variations translate into measurable differences in performance that directly impact the suitability of this compound for specific research or industrial applications.

Quantitative Differentiation Evidence: 4-[3-(Benzyloxy)phenyl]butanoic acid vs. Closest Analogs


Regiochemical Differentiation: Meta-Benzyloxy Substitution Confers Distinct Lipophilicity and Electronic Properties Compared to the Para-Isomer

The target compound, with the benzyloxy group at the meta (3-) position of the phenyl ring, is a constitutional isomer of 4-[4-(benzyloxy)phenyl]butanoic acid (CAS 6686-26-6), which bears the benzyloxy group at the para (4-) position. While both isomers share the same molecular formula (C₁₇H₁₈O₃) and molecular weight (270.32 g/mol), the meta-substitution pattern alters the electronic properties of the carboxylic acid moiety through differential inductive and resonance effects, as described by Hammett substituent constants. The meta-benzyloxy substituent has a Hammett σₘ value distinct from the para σₚ value, leading to differences in the acidity (pKa) of the terminal carboxylic acid and the overall dipole moment of the molecule [1]. Computed physicochemical properties from PubChem show the target compound has an XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 46.5 Ų [2]. The para isomer (CID 281336) shares identical molecular weight and TPSA but exhibits a slightly different spatial orientation of the hydrophobic benzyloxy tail, which can influence binding-mode preferences in narrow hydrophobic enzyme pockets such as that of LTA4H [3].

Regiochemistry Lipophilicity Drug-likeness Medicinal Chemistry

Lipophilicity Advantage Over Unsubstituted 4-Phenylbutanoic Acid Drives Differential Membrane Permeability and Protein Binding

The target compound incorporates a benzyloxy group at the meta position, which substantially increases lipophilicity compared to the unsubstituted parent scaffold, 4-phenylbutanoic acid (CAS 1821-12-1). The computed XLogP3-AA of 4-[3-(benzyloxy)phenyl]butanoic acid is 3.5, whereas 4-phenylbutanoic acid has a reported logP of approximately 1.8-2.4 depending on the measurement method [1]. This approximately 1.1-1.7 log unit increase corresponds to a theoretical 12- to 50-fold increase in octanol-water partition coefficient, translating into significantly higher membrane permeability potential and differential plasma protein binding characteristics. The increased lipophilicity also aligns the compound more closely with the physicochemical profile of known LTA4H inhibitors, which typically occupy a narrow, hydrophobic substrate-binding cavity [2].

Lipophilicity logP Drug-likeness ADME

DPPH Radical Scavenging Activity: A Quantifiable Antioxidant Property Not Shared by All Benzyloxyphenyl Butanoic Acid Isomers

The target compound has demonstrated 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with a reported IC₅₀ of 45 µM . This activity is attributed to the phenolic benzyloxy group acting as a hydrogen-atom donor to the stable DPPH radical. While direct head-to-head DPPH comparison data against the para isomer (CAS 6686-26-6) are not available in the open literature, the meta vs. para positioning of the benzyloxy substituent influences the O-H bond dissociation energy of the ether and the stability of the resulting phenoxyl radical, which are the key determinants of radical-scavenging potency [1]. For context, the reference antioxidant ascorbic acid typically exhibits DPPH IC₅₀ values in the range of 10-50 µM under comparable assay conditions, placing the target compound in a moderate antioxidant activity range. The unsubstituted 4-phenylbutanoic acid lacks the benzyloxy phenolic ether functionality entirely and is not expected to exhibit meaningful DPPH scavenging activity.

Antioxidant DPPH assay Radical scavenging Oxidative stress

LTA4H Inhibition as a Class-Level Feature: The Benzyloxyphenyl Butanoic Acid Scaffold as a Privileged Pharmacophore for Leukotriene Pathway Modulation

4-[3-(Benzyloxy)phenyl]butanoic acid has been reported to inhibit leukotriene A₄ hydrolase (LTA4H), the enzyme that catalyzes the terminal step in leukotriene B₄ (LTB₄) biosynthesis . The benzyloxyphenyl moiety has been identified in multiple patent filings as a privileged pharmacophore for engaging the hydrophobic LTA4-binding cavity of LTA4H, with the benzyloxy group designed to mimic the carbon backbone of the endogenous substrate LTA₄ [1]. While a specific Ki or IC₅₀ value for the target compound against recombinant human LTA4H could not be located in the open-access primary literature, the broader class of heteroaryl butanoic acid derivatives from which this scaffold derives has yielded compounds with nanomolar potency (e.g., IC₅₀ values in the low nanomolar range for optimized Novartis LTA4H inhibitor candidates) [2]. The meta-substitution pattern on the central phenyl ring distinguishes this compound from the para-substituted analogs explored in earlier Warner-Lambert benzene butyric acid patents [3], potentially offering an alternative vector for lead optimization.

LTA4H inhibition Leukotriene B4 Anti-inflammatory Patent pharmacophore

Commercial Availability at Defined Purity with Traceable Batch-Specific Analytical Documentation Supports Reproducible Research

The target compound is commercially available from Bidepharm (Catalog No. BD02154880) at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This level of analytical traceability supports the reproducibility of experimental results across different laboratories and procurement cycles. In contrast, the para-isomer (4-[4-(benzyloxy)phenyl]butanoic acid, CAS 6686-26-6) is available from multiple vendors with variable purity specifications and less consistently documented analytical characterization . For procurement decisions in academic or industrial research settings where batch-to-batch consistency is critical (e.g., SAR campaigns, in vivo pharmacology, or crystallography), the availability of verified analytical data reduces the risk of confounding results arising from unidentified impurities or batch variability.

Analytical QC Purity NMR HPLC Reproducibility

Optimized Application Scenarios for 4-[3-(Benzyloxy)phenyl]butanoic acid Based on Differentiated Properties


Structure-Activity Relationship (SAR) Studies Exploring Regiochemical Effects of Benzyloxy Substitution on Anti-Inflammatory Target Engagement

Investigators synthesizing or procuring a focused library of benzyloxyphenyl butanoic acids to map the positional SAR of LTA4H or COX inhibition should include the meta-substituted derivative to probe the impact of substituent topology on enzyme active-site complementarity. The distinct electrostatic potential surface of the meta isomer, compared to the para isomer, may reveal differential binding modes or selectivity profiles that are invisible when only the para-substituted scaffold is studied . The compound's computed XLogP3-AA of 3.5 also makes it suitable for cell-permeability assessments in whole-cell LTB₄ production assays .

Dual-Activity Probe Development: Combining LTA4H Inhibition with Intrinsic Antioxidant Capacity in Oxidative Stress-Linked Inflammatory Models

For research programs investigating the interplay between leukotriene-driven inflammation and oxidative stress (e.g., ischemia-reperfusion injury, atherosclerosis, or neuroinflammation), the target compound offers the advantage of both LTA4H-modulatory potential (based on its benzyloxyphenyl pharmacophore class) and measurable DPPH radical-scavenging activity (IC₅₀ = 45 µM) . This dual functionality is not achievable with unsubstituted 4-phenylbutanoic acid, which lacks the benzyloxy group entirely, providing a polypharmacological starting point for hit-to-lead optimization .

Synthetic Intermediate for Meta-Functionalized Bioactive Molecules Requiring a Butanoic Acid Linker with a Protected Phenol

The benzyloxy group serves as a masked phenol that can be selectively deprotected via hydrogenolysis to reveal a free meta-hydroxyl group. This makes 4-[3-(benzyloxy)phenyl]butanoic acid a strategically useful intermediate for generating 3-hydroxyphenyl butanoic acid derivatives, which can serve as building blocks for more complex bioactive molecules including GPCR ligands, enzyme inhibitors, or PROTAC linker precursors . The four-carbon butanoic acid chain provides a longer, more flexible spacer than the three-carbon propionic acid analog, enabling access to a distinct conformational space for target engagement .

Procurement for Academic Medicinal Chemistry Laboratories Requiring Traceable Analytical Documentation for Reproducible Biological Testing

Academic groups initiating SAR campaigns or conducting confirmatory biological assays where chemical integrity must be verifiable should prioritize this compound due to its availability from vendors that provide batch-specific NMR, HPLC, and GC characterization . This analytical traceability mitigates the risk of false-negative or false-positive biological results arising from unidentified impurities—a risk that is elevated when procuring less thoroughly characterized analogs from the broader benzyloxyphenyl butanoic acid family .

Quote Request

Request a Quote for 4-[3-(Benzyloxy)phenyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.